molecular formula C19H20ClN5O2 B2916838 8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903844-74-5

8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2916838
CAS RN: 1903844-74-5
M. Wt: 385.85
InChI Key: SCQRPLIIWFAPHP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a dipyrido group (a fused ring system containing two pyridine rings). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the pyrazole and pyrimidine rings, followed by their functionalization and coupling. The exact synthetic route would depend on the desired configuration and substitution pattern of the final product .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula and the known structures of its subunits. The presence of multiple ring systems suggests that the compound is likely to be planar or nearly planar. The chlorine atom and the carbonyl group are likely to be sites of high electron density, making them potential sites for reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyrazole and pyrimidine rings, as well as the chlorine atom and the carbonyl group. These functional groups could participate in a variety of reactions, including nucleophilic substitutions, additions, and eliminations .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) delves into the synthesis of novel pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. These derivatives, including the chemical structure of interest, showcase promising biological activities, highlighting their significance in medicinal chemistry. The compounds synthesized offer a foundation for further exploration in the treatment of cancer and inflammatory diseases, underscoring the potential of pyrazolopyrimidines in drug development (Rahmouni et al., 2016).

Antimicrobial and Anticancer Properties

Another facet of research investigates the synthesis of pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity. These studies provide insights into the interactions of such compounds with plasma proteins, offering a glimpse into their mechanism of action and potential therapeutic applications. The research underscores the compounds' ability to bind with bovine serum albumin, suggesting their stability and bioavailability in biological systems. This interaction is critical for the development of new antibacterial agents, highlighting the compound's role in addressing antibiotic resistance (He et al., 2020).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of these compounds are of significant interest in organic chemistry. Studies by Deohate and Palaspagar (2020) focus on the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating the utility of microwave irradiation in cyclocondensation reactions. This method offers an efficient way to create compounds with potential insecticidal and antibacterial properties, showcasing the versatility of pyrazolopyrimidines in synthesizing bioactive molecules (Deohate & Palaspagar, 2020).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Compounds containing pyrazole and pyrimidine rings are often studied for their potential as pharmaceuticals, so this could be one area of future research .

properties

IUPAC Name

13-chloro-5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-12-9-13(2)25(22-12)8-6-18(26)23-7-5-16-15(11-23)19(27)24-10-14(20)3-4-17(24)21-16/h3-4,9-10H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQRPLIIWFAPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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